REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2[N:8]=[C:9](N)[S:10][C:6]=2[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1.N(OCCC(C)C)=O>O1CCOCC1>[F:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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15.4 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C2=C1N=C(S2)N)OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
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Name
|
|
Quantity
|
700 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 85° C. for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo, and purification
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |